molecular formula C19H20BrNO B286562 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

Katalognummer B286562
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: LGRVTQRSFAJKGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide, also known as BTEB, is a chemical compound that has been extensively studied for its potential use in scientific research. BTEB is a member of the benzamide family of compounds and is known for its ability to modulate specific receptors in the brain. In

Wirkmechanismus

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide acts as a selective antagonist of the dopamine D3 receptor and a selective agonist of the sigma-1 receptor. This dual action makes 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide a unique compound that has the potential to modulate multiple pathways in the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and addiction, while the sigma-1 receptor is involved in the regulation of calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has various biochemical and physiological effects. It has been shown to reduce cocaine-seeking behavior in rats, suggesting its potential use in the treatment of addiction. 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in lab experiments is its specificity for the dopamine D3 receptor and the sigma-1 receptor. This specificity allows researchers to selectively modulate these pathways without affecting other pathways in the brain. However, one of the limitations of using 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide is its low solubility in water, which can make it challenging to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide. One potential direction is the development of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide derivatives that have improved solubility and pharmacokinetic properties. Another potential direction is the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the use of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in combination with other drugs may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide is a unique compound that has the potential to modulate multiple pathways in the brain. Its specificity for the dopamine D3 receptor and the sigma-1 receptor makes it a promising candidate for the treatment of addiction, depression, and neurodegenerative diseases. While there are limitations to its use in lab experiments, future directions for the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide include the development of derivatives with improved solubility and the exploration of its use in other neurological disorders.

Synthesemethoden

The synthesis of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide involves the reaction of 4-bromoaniline with 5,6,7,8-tetrahydro-2-naphthalenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final product.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has been extensively studied for its potential use in scientific research. It is known to modulate specific receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors play a crucial role in various physiological and pathological processes, including addiction, depression, and neurodegenerative diseases.

Eigenschaften

Molekularformel

C19H20BrNO

Molekulargewicht

358.3 g/mol

IUPAC-Name

4-bromo-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H20BrNO/c1-13(21-19(22)15-8-10-18(20)11-9-15)16-7-6-14-4-2-3-5-17(14)12-16/h6-13H,2-5H2,1H3,(H,21,22)

InChI-Schlüssel

LGRVTQRSFAJKGX-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.